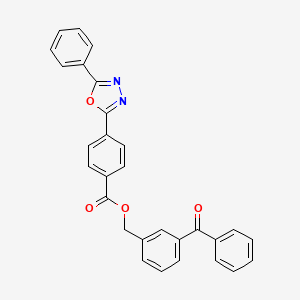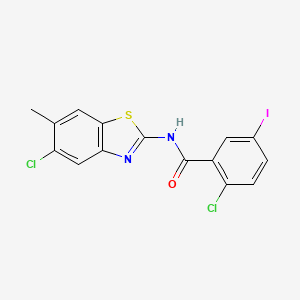
2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Vue d'ensemble
Description
2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CIBACRON Blue F3GA and is used as a dye for protein purification. In
Mécanisme D'action
CIBACRON Blue F3GA binds to proteins through electrostatic interactions and hydrogen bonding. The dye has a negatively charged sulfonic acid group that interacts with positively charged amino acid residues on the protein surface. The benzothiazole and benzamide groups of the dye also contribute to the binding through hydrogen bonding. The binding of the dye to the protein is reversible, allowing for the elution of the purified protein.
Biochemical and Physiological Effects:
CIBACRON Blue F3GA is not known to have any significant biochemical or physiological effects. The compound is used solely for research purposes and is not intended for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CIBACRON Blue F3GA for protein purification is its high selectivity. The dye binds specifically to proteins with certain characteristics, allowing for the isolation of a particular protein from a mixture. Another advantage is the reversible binding of the dye, which allows for the elution of the purified protein. However, there are also limitations to the use of CIBACRON Blue F3GA. The dye can only be used for the purification of proteins that have a certain affinity for it, limiting its applicability. Additionally, the binding of the dye to the protein can be affected by pH and salt concentration, requiring optimization for each individual protein.
Orientations Futures
There are several future directions for the use of CIBACRON Blue F3GA in research. One potential application is in the purification of membrane proteins, which are notoriously difficult to isolate. The dye could be modified to increase its affinity for membrane proteins, allowing for their purification. Another direction is the use of CIBACRON Blue F3GA in the development of biosensors. The dye could be immobilized on a surface and used to detect the presence of specific proteins in a sample. Finally, the use of CIBACRON Blue F3GA could be expanded to other areas of research, such as the purification of nucleic acids or carbohydrates.
Applications De Recherche Scientifique
CIBACRON Blue F3GA is widely used in research for the purification of proteins. This compound is a dye that binds to proteins and can be used to selectively isolate them from a mixture. The dye is immobilized on a solid support, such as a resin, and the protein mixture is passed through the resin. The proteins that bind to the dye are retained on the resin, while the unbound proteins are washed away. This technique is known as affinity chromatography and is a powerful tool for protein purification.
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2OS/c1-7-4-13-12(6-11(7)17)19-15(22-13)20-14(21)9-5-8(18)2-3-10(9)16/h2-6H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUKOXJDYVPVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



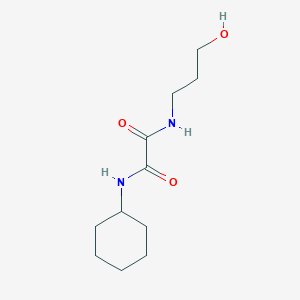

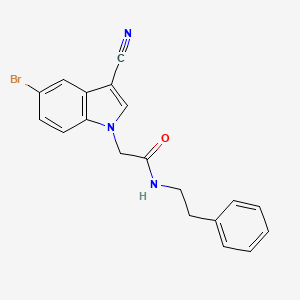
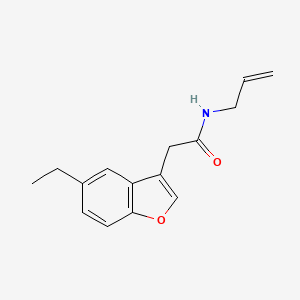
![2-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B4717284.png)
![2-chloro-N-isopropyl-4-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4717287.png)
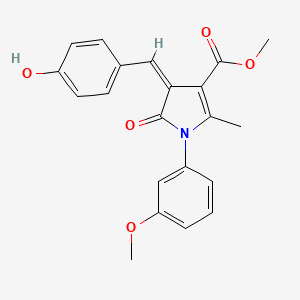
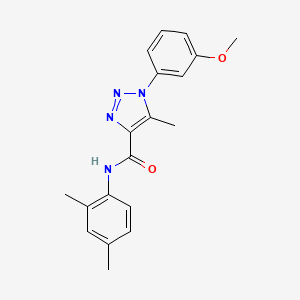

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4717330.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4717336.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4717343.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717347.png)
